Cas no 2137418-24-5 (Pentanamide, 2-chloro-N-[(1S)-1-phenylethyl]-)
![Pentanamide, 2-chloro-N-[(1S)-1-phenylethyl]- structure](https://ja.kuujia.com/scimg/cas/2137418-24-5x500.png)
Pentanamide, 2-chloro-N-[(1S)-1-phenylethyl]- 化学的及び物理的性質
名前と識別子
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- Pentanamide, 2-chloro-N-[(1S)-1-phenylethyl]-
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- インチ: 1S/C13H18ClNO/c1-3-7-12(14)13(16)15-10(2)11-8-5-4-6-9-11/h4-6,8-10,12H,3,7H2,1-2H3,(H,15,16)/t10-,12?/m0/s1
- InChIKey: NQNFXKDNHDCYFN-NUHJPDEHSA-N
- ほほえんだ: C(N[C@H](C1=CC=CC=C1)C)(=O)C(Cl)CCC
Pentanamide, 2-chloro-N-[(1S)-1-phenylethyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-360264-0.5g |
2-chloro-N-[(1S)-1-phenylethyl]pentanamide |
2137418-24-5 | 0.5g |
$2275.0 | 2023-03-07 | ||
Enamine | EN300-360264-1.0g |
2-chloro-N-[(1S)-1-phenylethyl]pentanamide |
2137418-24-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-360264-5.0g |
2-chloro-N-[(1S)-1-phenylethyl]pentanamide |
2137418-24-5 | 5.0g |
$6876.0 | 2023-03-07 | ||
Enamine | EN300-360264-0.1g |
2-chloro-N-[(1S)-1-phenylethyl]pentanamide |
2137418-24-5 | 0.1g |
$2086.0 | 2023-03-07 | ||
Enamine | EN300-360264-2.5g |
2-chloro-N-[(1S)-1-phenylethyl]pentanamide |
2137418-24-5 | 2.5g |
$4648.0 | 2023-03-07 | ||
Enamine | EN300-360264-0.05g |
2-chloro-N-[(1S)-1-phenylethyl]pentanamide |
2137418-24-5 | 0.05g |
$1991.0 | 2023-03-07 | ||
Enamine | EN300-360264-0.25g |
2-chloro-N-[(1S)-1-phenylethyl]pentanamide |
2137418-24-5 | 0.25g |
$2180.0 | 2023-03-07 | ||
Enamine | EN300-360264-10.0g |
2-chloro-N-[(1S)-1-phenylethyl]pentanamide |
2137418-24-5 | 10.0g |
$10196.0 | 2023-03-07 |
Pentanamide, 2-chloro-N-[(1S)-1-phenylethyl]- 関連文献
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
Pentanamide, 2-chloro-N-[(1S)-1-phenylethyl]-に関する追加情報
Pentanamide, 2-chloro-N-[(1S)-1-phenylethyl]- (CAS No. 2137418-24-5): A Comprehensive Overview
Pentanamide, 2-chloro-N-[(1S)-1-phenylethyl]-, also known by its CAS registry number 2137418-24-5, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of pentanamide, with a chlorine atom substituted at the second position of the pentanamide chain and an N-substituent consisting of an (1S)-1-phenylethyl group. The structure of this compound is notable for its stereochemistry, particularly the (S)-configuration at the chiral center of the phenylethyl group, which may play a crucial role in its biological activity.
The synthesis of Pentanamide, 2-chloro-N-[(1S)-1-phenylethyl]- involves a series of well-established organic reactions. The starting material is typically a chlorinated pentanoic acid derivative, which undergoes amide formation with an (S)-configured phenylethyl amine. This process often requires precise control over reaction conditions to ensure high yield and stereochemical integrity. Recent advancements in asymmetric synthesis have enabled more efficient and enantioselective methods for producing this compound, making it more accessible for research and potential commercial applications.
One of the most promising areas of research involving Pentanamide, 2-chloro-N-[(1S)-1-phenylethyl]- is its potential as a drug candidate. The compound has been studied for its ability to modulate various biological targets, including enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, recent studies have demonstrated that this compound exhibits potent inhibitory activity against certain proteases, which are key players in disease progression.
In addition to its pharmacological applications, Pentanamide, 2-chloro-N-[(1S)-1-phenylethyl]- has also been explored for its role in chemical biology. Researchers have utilized this compound as a tool to investigate molecular recognition and binding interactions. Its unique structure allows for the study of how stereochemistry influences molecular interactions, providing valuable insights into the design of more effective drugs.
The physical properties of Pentanamide, 2-chloro-N-[(1S)-1-phenylethyl]- are also worth noting. It has a melting point of approximately 85°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.
From an environmental perspective, the biodegradation and toxicity profiles of Pentanamide, 2-chloro-N-[(1S)-1-phenylethyl]- have been studied to assess its potential impact on ecosystems. Preliminary data suggest that the compound undergoes moderate biodegradation under aerobic conditions, with degradation rates influenced by environmental factors such as temperature and pH levels.
In conclusion, Pentanamide, 2-chloro-N-[(1S)-1-phenylethyl]- (CAS No. 2137418-24-5) is a versatile compound with significant potential in both academic research and industrial applications. Its unique structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable tool in the development of novel therapeutic agents and chemical probes.
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